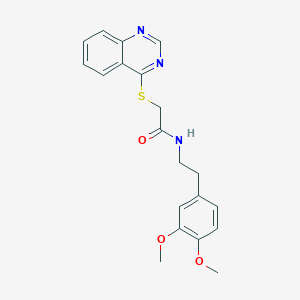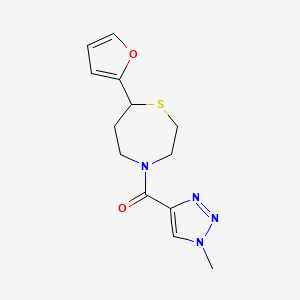![molecular formula C21H17N3O4S B2379619 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 886913-23-1](/img/structure/B2379619.png)
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological properties. The presence of the naphthalene and methylsulfonylphenyl groups further enhances its chemical and biological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methylsulfonylphenyl group: This step involves the reaction of the oxadiazole intermediate with a methylsulfonylphenyl derivative, often through nucleophilic substitution or coupling reactions.
Attachment of the naphthalen-1-ylacetamide moiety: This final step can be accomplished by reacting the intermediate with naphthalen-1-ylacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective COX-2 inhibitor, which could be useful in treating inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs.
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, particularly against resistant bacterial strains.
Anti-inflammatory Activity: Its ability to inhibit COX-2 makes it a candidate for anti-inflammatory drug development.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit COX-2 inhibitory and antimicrobial activities.
N-phenylimidazo[1,2-a]pyridin-3-amines: Another class of selective COX-2 inhibitors with similar biological activities.
Uniqueness
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is unique due to its specific structural features, such as the combination of the oxadiazole ring with the naphthalene and methylsulfonylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-29(26,27)17-11-9-15(10-12-17)20-23-24-21(28-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNKVDIJZOJNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one](/img/structure/B2379536.png)
![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)
![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)
![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)
![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)


![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)

![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)
![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B2379552.png)

![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
